molecular formula C47H76O18 B10789948 [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B10789948
M. Wt: 929.1 g/mol
InChI Key: CCRXMHCQWYVXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a natural product found in Stauntonia chinensis with data available.

Biological Activity

The compound is a complex glycoside with significant structural features that suggest potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Classification

The compound belongs to the class of triterpene glycosides , which are known for their diverse biological activities. Its IUPAC name reveals a complex structure with multiple hydroxyl groups and oxane rings that may contribute to its biological properties.

Biological Activity Overview

Research indicates that triterpene glycosides exhibit various biological activities including:

  • Antioxidant Activity : Compounds with multiple hydroxyl groups often demonstrate significant antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Triterpenes are known to modulate inflammatory pathways and cytokine production.
  • Antimicrobial Properties : Many glycosides have shown efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory responses; reduces cytokine levels
AntimicrobialExhibits activity against bacteria and fungi

Case Studies and Research Findings

  • Antioxidant Activity
    A study demonstrated that triterpene glycosides significantly reduce oxidative stress in human cells. The presence of hydroxyl groups plays a crucial role in their ability to neutralize free radicals effectively .
  • Anti-inflammatory Mechanisms
    Research has shown that compounds similar to the one can inhibit the expression of pro-inflammatory cytokines. This effect was particularly noted in models of chronic inflammation where the glycoside reduced markers such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy
    A comparative study highlighted the antimicrobial properties of various triterpene glycosides against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triterpenes often inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : They can influence various signaling pathways related to cell survival and apoptosis.
  • Direct Interaction with Microbial Membranes : Antimicrobial activity is often attributed to the disruption of microbial cell membranes.

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3

InChI Key

CCRXMHCQWYVXTE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

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